molecular formula C16H20N4O B2474494 2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide CAS No. 2261239-31-8

2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide

Cat. No.: B2474494
CAS No.: 2261239-31-8
M. Wt: 284.363
InChI Key: CANDXBKKNPTQFI-UHFFFAOYSA-N
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Description

2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.

    Introduction of Propanamide Group: The propanamide group can be introduced by reacting the benzodiazole core with 3-bromopropionyl chloride in the presence of a base such as triethylamine.

    Addition of Cyano Group: The cyano group can be introduced by reacting the intermediate with a suitable nitrile, such as acetonitrile, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzodiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used in studies to understand the mechanisms of action of benzodiazole derivatives and their interactions with biological targets.

    Pharmaceutical Research: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with various biological macromolecules, leading to inhibition or activation of specific pathways. The cyano group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1h-1,3-Benzodiazol-1-yl)-n-(2-cyanoethyl)acetamide: Similar structure but with a different side chain.

    2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2-methylpropyl)propanamide: Similar structure with a different substitution pattern on the side chain.

    2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylbutyl)propanamide: Similar structure with a longer side chain.

Uniqueness

2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the cyano group and the specific arrangement of the side chain can influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11(15(21)19-14(9-17)16(2,3)4)20-10-18-12-7-5-6-8-13(12)20/h5-8,10-11,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANDXBKKNPTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C(C)(C)C)N1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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